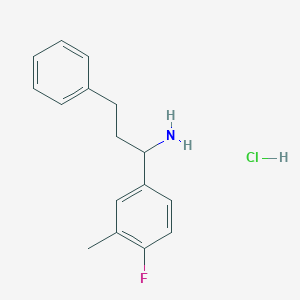

1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride

Description

1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine hydrochloride is a secondary amine hydrochloride featuring a fluorinated aromatic ring (4-fluoro-3-methylphenyl) and a phenyl-substituted propane backbone. This compound is structurally related to psychoactive cathinones and arylalkylamine pharmacophores, which are often explored for central nervous system (CNS) activity. Its molecular weight, calculated from the formula $ \text{C}{16}\text{H}{17}\text{FClN} $, is approximately 277.77 g/mol. The fluorine atom and methyl group on the aromatic ring enhance lipophilicity and metabolic stability, while the phenylpropan-1-amine backbone may influence receptor binding kinetics .

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN.ClH/c1-12-11-14(8-9-15(12)17)16(18)10-7-13-5-3-2-4-6-13;/h2-6,8-9,11,16H,7,10,18H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMDONVKWNMSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CCC2=CC=CC=C2)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and phenylpropan-1-amine.

Condensation Reaction: The first step involves a condensation reaction between 4-fluoro-3-methylbenzaldehyde and phenylpropan-1-amine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Hydrochloride Formation: Finally, the free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any functional groups present in the compound.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Arylalkylamine Derivatives

1-(4-Fluoro-3-methylphenyl)propan-1-amine Hydrochloride (CAS 2733123-76-5)

- Structure : Lacks the terminal phenyl group on the propane chain.

- Molecular Formula : $ \text{C}{10}\text{H}{15}\text{FClN} $ (MW: 203.69 g/mol).

(1R)-1-(4-Fluoro-3-methylphenyl)ethylamine Hydrochloride (CAS 1213096-70-8)

- Structure : Ethylamine backbone with a chiral center.

- Applications : Used in asymmetric synthesis for pharmaceuticals; the (1R) configuration may enhance selectivity in enzyme inhibition .

- Key Differences : Shorter chain and stereochemical specificity differentiate its pharmacological profile from the target compound’s racemic or achiral nature .

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

Cyclopropane-Containing Analogs

trans-[2-(4-Fluoro-3-methylphenyl)cyclopropyl]methylamine Hydrochloride (Compound 56)

- Structure : Cyclopropane ring fused to the aromatic system.

- Synthesis : Derived from 1-fluoro-2-methyl-4-vinylbenzene, yielding 99.6% HPLC purity .

1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropan-1-amine Hydrochloride (CAS 2230807-47-1)

Cathinone Derivatives

4F-3Me-α-PVP Hydrochloride (1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one Hydrochloride)

- Structure : Ketone group and pyrrolidine substituent.

- Pharmacology: Acts as a dopamine-norepinephrine reuptake inhibitor (stimulant). The ketone group is critical for its activity, unlike the target compound’s amine .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (HPLC) | Applications |

|---|---|---|---|---|---|

| Target Compound | $ \text{C}{16}\text{H}{17}\text{FClN} $ | 277.77 | 4-Fluoro-3-methylphenyl, 3-phenyl | N/A | CNS research, receptor studies |

| 1-(4-Fluoro-3-methylphenyl)propan-1-amine HCl | $ \text{C}{10}\text{H}{15}\text{FClN} $ | 203.69 | 4-Fluoro-3-methylphenyl | 95% | Intermediate synthesis |

| (1R)-1-(4-Fluoro-3-methylphenyl)ethylamine HCl | $ \text{C}9\text{H}{12}\text{FClN} $ | 189.66 | Chiral ethylamine | >98% | Asymmetric catalysis |

| 4F-3Me-α-PVP HCl | $ \text{C}{16}\text{H}{21}\text{FClNO} $ | 297.80 | Ketone, pyrrolidine | >99% | Stimulant research |

| Compound 56 (trans-cyclopropylmethylamine HCl) | $ \text{C}{11}\text{H}{13}\text{FClN} $ | 213.68 | Cyclopropane ring | 99.6% | Serotonin receptor agonists |

Pharmacological and Regulatory Considerations

- Target Compound: Potential applications in CNS disorders (e.g., depression, ADHD) due to structural similarity to Atomoxetine impurities ().

- Safety Profiles: Fluorinated arylalkylamines often require rigorous cardiotoxicity and hepatotoxicity testing. Cathinone derivatives (–3) are regulated under controlled substance laws, whereas the target compound’s status depends on regional legislation .

Biological Activity

1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride, also known as a fluorinated phenylpropanamine derivative, has garnered interest in scientific research due to its unique structural attributes and potential pharmacological applications. The compound's molecular formula is C17H22ClFN, and it exists as a hydrochloride salt, enhancing its solubility and bioavailability in biological systems.

Chemical Structure and Synthesis

The compound features a fluorinated aromatic ring and a propanamine backbone , which are significant for its biological interactions. The synthesis typically involves multi-step organic reactions, including the introduction of the fluorine atom at the para position of the aromatic ring, which is known to influence biological activity through alterations in receptor interactions and metabolic pathways .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Methylamphetamine | C11H17N | Methyl group enhances stimulant effects |

| N-Methylamphetamine | C11H17N | Potent CNS stimulant properties |

| 4-Fluoromethamphetamine | C11H14FN | Fluorine substitution increases potency |

These comparisons highlight that the unique fluorinated structure of this compound may influence its biological activity differently than its analogs.

Pharmacological Potential

The compound's structural characteristics suggest potential applications in pharmacology, particularly in areas like neuropharmacology and medicinal chemistry . Research indicates that similar compounds can modulate neurotransmitter release and reuptake, which could be beneficial in treating conditions such as depression or attention deficit hyperactivity disorder (ADHD) .

Case Studies

While direct case studies on this specific compound are scarce, research on related compounds provides insight into its potential effects. For instance, studies have shown that compounds with similar amine structures can lead to increased dopamine release in the brain, suggesting a possible stimulant effect .

Future Directions for Research

Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Investigating its pharmacokinetics, receptor binding profiles, and comparative efficacy against established drugs will be crucial for determining its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.